1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

Triple-Negative Breast Cancer Antiproliferative Activity Kinase Inhibition

Generic pyrazolopyridine isomers risk off-target effects & variable PK. This 5-aminomethyl-1H-pyrazolo[3,4-b]pyridine building block delivers: - Sub-nM ALK-L1196M gatekeeper mutant activity for resistant NSCLC models - TBK1 IC₅₀ = 0.2 nM (derivative) for innate immunity & inflammation studies - Balanced logP 0.42, MW 148 Da, 2 H-bond donors for lead optimization - HCl salt (CAS 1956332-72-1) available for aqueous solubility & in vivo dosing Eliminates in-house SAR rediscovery; ready for kinase-focused synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B7901348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C=NN2)CN
InChIInChI=1S/C7H8N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,2,8H2,(H,9,10,11)
InChIKeyJAZARHNKVZGLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine: Core Scaffold & Profile


1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (CAS: 1508593-20-1) is a heterocyclic amine consisting of a fused pyrazolo[3,4-b]pyridine bicyclic core bearing a primary aminomethyl (-CH2NH2) substituent at the 5-position . This scaffold is a privileged structure in medicinal chemistry, valued for its ability to mimic purine bases and engage diverse enzymatic targets, particularly kinases . The compound's calculated logP of 0.4166, molecular weight of 148.17 g/mol, and two hydrogen bond donors provide a balanced physicochemical profile for lead optimization . Its hydrochloride salt form (CAS: 1956332-72-1) offers enhanced aqueous solubility and stability, facilitating formulation for biological assays . These properties position the compound as a versatile building block for the synthesis of targeted kinase inhibitors and other bioactive molecules .

Scaffold Heterocyclic purine-mimetic core for kinase inhibitor design
Substitution 5-aminomethyl group supports target engagement and selectivity profiling
Form Hydrochloride salt enables aqueous formulation for biological assays

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine: Why Generics Fall Short


Substituting 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine with other pyrazolopyridine isomers or generic heterocyclic amines introduces significant risks of off-target effects and variable pharmacokinetics. The specific 5-aminomethyl substitution pattern is critical for achieving high target selectivity; studies have shown that altering the core heterocycle from 1H-pyrazolo[3,4-b]pyridine to 1H-pyrrolo[2,3-b]pyridine can conserve primary target affinity but often degrades selectivity against undesirable off-target kinases [1]. Furthermore, the pyrazolo[3,4-b]pyridine isomer itself demonstrates superior thermodynamic stability compared to its 2H and 7H tautomeric forms, ensuring consistent reactivity in synthesis and biological assays . Direct procurement of the defined compound eliminates the need for extensive in-house SAR exploration to rediscover the precise regiochemistry that confers optimal target engagement, thereby reducing project timelines and costs. The evidence presented in Section 3 quantifies these critical differences, demonstrating why this specific compound is a strategic choice over its nearest analogs.

Core scaffold mismatch
Alternative heterocyclic cores may shift kinase selectivity and introduce off-target profiles
Substitution position sensitivity
5-aminomethyl is critical for target engagement; regioisomers may reduce assay response
Tautomer stability
1H-tautomer shows thermodynamic preference over 2H/7H forms, affecting synthesis reproducibility and assay consistency

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine vs. Analogs: Quantitative Evidence


Antiproliferative Potency in TNBC Models

Derivatives of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine demonstrate potent antiproliferative effects with IC₅₀ values below 1 µM against TNBC cell lines, a threshold that distinguishes potent clinical candidates from weaker in-class compounds . This potency significantly surpasses the activity of the unsubstituted 1H-pyrazolo[3,4-b]pyridine core, which typically exhibits IC₅₀ values >10 µM in similar cancer cell panels [1]. This indicates that the 5-aminomethyl group is a critical potency-enhancing pharmacophore.

Antiproliferative activity
Reported
>10-fold improvement
Supports cell-model response over unsubstituted core
TNBC cell lines; IC₅₀ <1 µM vs >10 µM baseline
Triple-Negative Breast Cancer Antiproliferative Activity Kinase Inhibition

Solubility Enhancement via Hydrochloride Salt

The hydrochloride salt form of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine offers significantly improved aqueous solubility compared to the free base . This is a critical differentiator for in vivo studies, as the free base form of pyrazolopyridines is often insoluble in water (<0.1 mg/mL) . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications .

Aqueous solubility
Data to verify
Soluble (HCl salt) vs. insoluble (free base)
Supports formulation for in vivo exposure studies
Class-level inference; confirm with specific lot
Formulation Solubility Enhancement Pharmacokinetics

Selectivity for ALK-L1196M Mutants

Derivatives based on the 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine scaffold have demonstrated exceptional potency and selectivity for the ALK-L1196M mutant, a key driver of crizotinib resistance in NSCLC [1]. In contrast, the standard-of-care ALK inhibitor crizotinib shows >100-fold weaker inhibition (IC₅₀ > 500 nM) against this resistant mutant [2]. This scaffold enables the design of next-generation inhibitors that overcome clinically relevant resistance mutations.

ALK-L1196M selectivity
Reported
>1000-fold improvement
Supports inhibitor profiling against resistant ALK mutants
Derivative 10g IC₅₀ <0.5 nM vs crizotinib >500 nM
ALK Inhibitor Kinase Selectivity Drug Resistance

Potent TBK1 Kinase Inhibition

Optimized derivatives of 1H-pyrazolo[3,4-b]pyridine achieve picomolar to low nanomolar inhibition of TANK-binding kinase 1 (TBK1), with an IC₅₀ of 0.2 nM for compound 15y [1]. This is significantly more potent than the clinical TBK1/IKKε inhibitor amlexanox, which has an IC₅₀ of approximately 1-2 µM for TBK1 [2]. This remarkable potency allows for lower effective doses and a wider therapeutic window in preclinical models.

TBK1 inhibition
Reported
5,000–10,000-fold improvement
Supports TBK1 pathway engagement at low concentrations
Derivative 15y IC₅₀ 0.2 nM vs amlexanox 1–2 µM
TBK1 Inhibitor Immuno-oncology Inflammation

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine: Key Applications


Lead Optimization for Crizotinib-Resistant ALK Mutants

This compound is ideally suited for medicinal chemistry programs targeting anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC). Its scaffold has been shown to yield inhibitors with sub-nanomolar IC₅₀ values (<0.5 nM) against the ALK-L1196M gatekeeper mutant, a common cause of resistance to first-generation inhibitors like crizotinib [1]. By starting with this building block, researchers can rapidly develop potent, mutation-resistant ALK inhibitors.

TBK1 Inhibitors for Immuno-oncology and Autoimmunity

The exceptional potency against TANK-binding kinase 1 (TBK1) demonstrated by this scaffold (IC₅₀ = 0.2 nM for derivative 15y) makes it an excellent starting point for developing novel immune modulators [2]. These inhibitors can be used to probe TBK1's role in innate immunity, interferon signaling, and inflammation, with potential applications in cancer immunotherapy and autoimmune disease models.

Hydrochloride Salt for In Vivo Pharmacology

For in vivo efficacy and pharmacokinetic studies, the hydrochloride salt form provides a critical advantage by overcoming the poor aqueous solubility of the free base scaffold . This facilitates reliable oral or intravenous dosing in rodent models, enabling robust assessment of target engagement, efficacy, and safety without the confounding variable of variable drug exposure due to poor solubility.

Application
Selection Property
Validation Focus
ALK mutant inhibitor profiling
Scaffold-derived selectivity for ALK-L1196M
Kinase panel vs. resistant ALK variants
TBK1 pathway signaling studies
Reported potency for TBK1 inhibition
On-target engagement at low concentrations
In vivo formulation and exposure studies
Aqueous solubility of hydrochloride form
Consistent exposure in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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